2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
Description
The compound 2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one belongs to the thienopyrimidine class, a scaffold renowned for its pharmacological versatility, including anti-infective, anti-inflammatory, and enzyme inhibitory activities . Its structure comprises a thieno[3,2-d]pyrimidin-4-one core substituted at position 2 with a [(2,5-dimethylphenyl)methyl]sulfanyl group and at position 3 with a 2-methoxyethyl chain. The sulfanyl group enhances lipophilicity and binding interactions, while the 2-methoxyethyl substituent may improve solubility and pharmacokinetic properties.
Properties
IUPAC Name |
2-[(2,5-dimethylphenyl)methylsulfanyl]-3-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S2/c1-12-4-5-13(2)14(10-12)11-24-18-19-15-6-9-23-16(15)17(21)20(18)7-8-22-3/h4-6,9-10H,7-8,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJIQXQBKIGTQCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NC3=C(C(=O)N2CCOC)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 2-Aminothiophene-3-Carboxylic Acid Derivatives
The thieno[3,2-d]pyrimidin-4-one scaffold is typically synthesized via cyclocondensation reactions. A validated approach involves reacting 2-aminothiophene-3-carboxylic acid (1) with urea or thiourea under thermal conditions. For example:
- Reaction conditions : Heating 1 with urea (5 eq) at 190°C for 3 hours yields 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-6-carboxylic acid (2) .
- Chlorination : Treatment of 2 with phosphorus oxychloride (POCl₃) under reflux for 6 hours produces the 4-chloro intermediate (3) , a critical precursor for subsequent substitutions.
Key optimization :
- Excess POCl₃ (3–5 eq) ensures complete chlorination.
- Anhydrous conditions prevent hydrolysis of the chloro group.
Functionalization at Position 3: 2-Methoxyethyl Substituent
Alkylation of the Pyrimidinone Nitrogen
Introduction of the 2-methoxyethyl group at position 3 employs nucleophilic alkylation:
- Substrate : 4-Chloro intermediate (3) is treated with 2-methoxyethylamine (4) in the presence of a base (e.g., Hunig’s base).
- Conditions :
Mechanistic insight :
- The reaction proceeds via an SN2 mechanism, where the amine attacks the electrophilic carbon adjacent to the methoxy group in 2-methoxyethyl bromide (5) , followed by displacement of the chloride.
Sulfanyl Group Installation at Position 2
Thiolate-Mediated Nucleophilic Substitution
The [(2,5-dimethylphenyl)methyl]sulfanyl group is introduced via displacement of the 2-chloro substituent:
- Reagents :
- Conditions :
Critical considerations :
- Anhydrous solvents prevent oxidation of the thiol.
- Excess thiol (1.2–1.5 eq) ensures complete substitution.
Alternative Routes and Comparative Analysis
One-Pot Sequential Functionalization
A streamlined approach combines chlorination, alkylation, and thiolation in a single reactor:
Hypervalent Iodine-Mediated Sulfur Functionalization
Emerging methodologies using iodobenzene diacetate (PhI(OAc)₂) enable direct sulfanylation:
- Reaction :
- Conditions :
Key advantage :
Structural Characterization and Validation
Spectroscopic Data
Purity Optimization
- Chromatography : Silica gel (hexane:ethyl acetate, 1:1).
- Recrystallization : Ethanol/water (7:3) yields >95% purity.
Challenges and Mitigation Strategies
Regioselectivity in Alkylation
Chemical Reactions Analysis
2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to modify the sulfanyl group, potentially converting it to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyethyl or dimethylbenzylsulfanyl groups can be replaced by other substituents.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and solvents.
Scientific Research Applications
2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism of action of 2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Key Observations :
- Substituent Effects : The target compound’s 2-methoxyethyl group distinguishes it from analogs with aryl (e.g., 3-methoxyphenyl in ) or alkenyl (e.g., prop-2-enyl in ) substituents. This ether chain likely enhances aqueous solubility compared to aromatic groups .
- Molecular Weight : The target (410.55 g/mol) is heavier than cyclopenta-fused analogs (e.g., Q1/20: 296.39 g/mol) due to its extended substituents.
- Thermal Stability : While the target’s melting point is unreported, structurally related propanamide derivatives (e.g., 7f) exhibit high melting points (~178°C), suggesting strong intermolecular interactions .
Biological Activity
The compound 2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic molecule that has gained interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and its structure includes a thieno[3,2-d]pyrimidin-4-one core with sulfanyl and methoxyethyl substituents. This unique arrangement contributes to its reactivity and biological interactions.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C15H18N2OS |
| Molecular Weight | 278.38 g/mol |
| Solubility | Soluble in DMSO and DMF |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including:
- Formation of the Thieno-Pyrimidine Core : This can be achieved through cyclization reactions involving appropriate precursors such as thioketones and pyrimidine derivatives.
- Introduction of Functional Groups : The sulfanyl group is introduced via nucleophilic substitution reactions, while the methoxyethyl group can be added through alkylation processes.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- A study found that thienopyrimidinone derivatives demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) for some derivatives was as low as 50 µg/mL against Staphylococcus aureus and Escherichia coli .
The proposed mechanism of action for this compound involves:
- Inhibition of Enzymatic Activity : The thieno-pyrimidine structure may inhibit key enzymes involved in bacterial cell wall synthesis or nucleic acid metabolism.
- Interaction with Cellular Targets : The presence of the sulfanyl group may facilitate redox reactions that disrupt cellular processes.
Case Studies
- Antimicrobial Evaluation : In vitro studies have shown that derivatives with similar structures exhibit significant activity against Mycobacterium tuberculosis. The most potent compounds were evaluated for their toxicity using hemolytic assays, revealing non-toxic profiles at concentrations up to 200 µmol/L .
- Anticancer Potential : Preliminary evaluations suggest that thienopyrimidine derivatives may also possess anticancer properties by inducing apoptosis in cancer cell lines. Further research is needed to elucidate the specific pathways involved.
Q & A
Q. What synthetic strategies are recommended for synthesizing this thienopyrimidine derivative?
The synthesis involves multi-step routes focusing on constructing the thieno[3,2-d]pyrimidin-4-one core, followed by functionalization at the 2- and 3-positions. Key steps include:
- Core formation : Condensation of thiophene and pyrimidine precursors in polar solvents (e.g., DMF) at elevated temperatures (80–100°C) .
- Sulfanyl group introduction : Reaction with (2,5-dimethylbenzyl)thiol under basic conditions (K₂CO₃) in refluxing DMF .
- Methoxyethyl substitution : Alkylation using 2-methoxyethyl bromide with NaH in THF at 0°C to room temperature .
Q. Table 1: Synthetic Steps and Conditions
| Step | Key Reagents/Conditions | References |
|---|---|---|
| Core formation | Thiophene derivatives, DMF, 80°C, 12h | |
| Sulfanyl introduction | (2,5-dimethylbenzyl)thiol, K₂CO₃, DMF, reflux | |
| Methoxyethyl substitution | 2-methoxyethyl bromide, NaH, THF, 0°C→RT |
Q. Which characterization techniques are critical for confirming the structure and purity of this compound?
Essential techniques include:
- 1H/13C NMR : To verify substitution patterns and regiochemistry (e.g., distinguishing between 2- and 3-position substituents) .
- Mass Spectrometry (MS) : For molecular weight confirmation and fragmentation analysis .
- X-ray Crystallography : Resolves bond lengths and torsional angles, especially for conformational analysis of the thienopyrimidine core .
Q. Table 2: Characterization Methods
| Technique | Application | Typical Parameters | References |
|---|---|---|---|
| 1H NMR | Substituent identification | 400 MHz, CDCl₃/DMSO-d₆ | |
| X-ray Crystallography | Molecular conformation analysis | Mo Kα radiation, 298 K | |
| ESI-MS | Molecular ion verification | m/z accuracy <5 ppm |
Q. How can reaction yields be optimized during synthesis?
Key factors include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates .
- Temperature control : Reflux for sulfanyl group introduction (80–100°C) vs. low temperatures (0°C) for alkylation to minimize side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization for high-purity isolates .
Q. What are the key structural features influencing this compound’s reactivity?
- Thienopyrimidine core : Aromatic π-system facilitates electrophilic substitutions .
- Sulfanyl group : Nucleophilic susceptibility for oxidation or substitution reactions .
- Methoxyethyl chain : Enhances solubility and modulates steric effects in biological interactions .
Q. What initial biological screening assays are relevant for this compound?
- Anticancer activity : MTT assay (e.g., HeLa, MCF-7 cells) to assess cytotoxicity .
- Enzyme inhibition : COX-2 or kinase inhibition assays using recombinant proteins .
- Antimicrobial screening : Broth microdilution against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can reaction mechanisms for sulfanyl group introduction be experimentally investigated?
- Kinetic studies : Monitor reaction progress via TLC or in situ NMR to identify rate-limiting steps .
- Isotopic labeling : Use deuterated reagents (e.g., (2,5-dimethylbenzyl)thiol-d₇) to trace regioselectivity .
- Computational modeling : DFT calculations to map transition states and intermediates .
Q. How should structure-activity relationship (SAR) studies be designed for derivatives?
- Substituent variation : Synthesize analogs with modified aryl (e.g., 3,5-dimethylphenyl) or alkyl (e.g., ethyl vs. methoxyethyl) groups .
- Bioisosteric replacement : Replace sulfanyl with selenyl or amino groups to assess electronic effects .
Q. Table 3: Example Derivatives and Biological Activities
| Derivative Modification | Biological Activity (IC₅₀) | Assay System | References |
|---|---|---|---|
| 4-Acetamidophenyl substituent | COX-2 inhibition (15 μM) | RAW264.7 cells | |
| 3,5-Dimethylphenyl variant | Anticancer (10 μM) | HeLa cells, MTT |
Q. How can computational methods model interactions with biological targets?
- Molecular docking : Predict binding modes to enzymes (e.g., kinases) using AutoDock Vina .
- MD simulations : Assess stability of ligand-protein complexes (e.g., 100 ns trajectories in GROMACS) .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with activity .
Q. How can contradictions in biological activity data across studies be resolved?
- Assay standardization : Compare protocols (e.g., incubation time, cell lines) to identify variability .
- Metabolic stability testing : Evaluate compound stability in serum or liver microsomes .
- Structural validation : Confirm batch purity via HPLC and NMR to rule out impurities .
Q. What advanced techniques address crystallization challenges for X-ray analysis?
- Solvent screening : Use high-throughput vapor diffusion with PEG-based precipitants .
- Cryo-cooling : Stabilize crystals in liquid N₂ with glycerol as a cryoprotectant .
- Disorder modeling : Refine disordered regions (e.g., methoxyethyl chains) using SHELXL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
